3-Amino-4-bromopyrazole
Overview
Description
Synthesis Analysis
The synthesis of 3,4-substituted-5-aminopyrazoles, including compounds similar to 3-Amino-4-bromopyrazole, involves palladium-mediated α-arylation of β-ketonitriles with aryl bromides. This method offers a flexible route to produce a variety of substituted aminopyrazoles efficiently (Havel et al., 2018). Additionally, copper-catalyzed three-component reactions have been utilized to synthesize 3-aminopyrazoles, demonstrating the versatility and regioselective nature of these synthetic approaches (Xing et al., 2014).
Molecular Structure Analysis
The molecular structure of 4-bromopyrazole derivatives, closely related to 3-Amino-4-bromopyrazole, has been elucidated through crystallography, revealing a complex network of intermolecular N-H…N hydrogen bonds. These bonds contribute to the formation of a three-dimensional network, highlighting the significance of hydrogen bonding in the structural integrity of these compounds (Foces-Foces et al., 1999).
Chemical Reactions and Properties
Reactivity studies show that 3-Amino-4-bromopyrazole derivatives undergo various chemical transformations, including reactions with hydrazine to produce aminopyrazoles. These reactions often involve catalysis, such as copper catalysts, to facilitate the amination process, demonstrating the compound's versatility in chemical synthesis (Perevalov et al., 1983).
Physical Properties Analysis
The physical properties of 3-Amino-4-bromopyrazole and its derivatives can be influenced by their molecular structure, particularly the presence of halogen and amino groups. Studies involving halogen bonding properties of 4-bromopyrazole indicate the potential for these compounds to form stable and significant interactions, impacting their physical characteristics and their utility in biochemical structure determination (Cooper et al., 2017).
Chemical Properties Analysis
The chemical properties of 3-Amino-4-bromopyrazole are highlighted by its reactivity and the ability to participate in various chemical reactions. The compound's interaction with different electrophiles, bases, and nucleophiles underlines its chemical versatility, making it a valuable intermediate in organic synthesis and medicinal chemistry (Anwar & Elnagdi, 2009).
Scientific Research Applications
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Synthesis of Relevant Chemicals in Various Fields
- Field : Bioorganic Compounds Research
- Application : Pyrazole-containing compounds, including 3-Amino-4-bromopyrazole, are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
- Methods : The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .
- Results : More complex structures with various relevant examples can be formed from them .
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Synthesis of Imidazo[1,2-b]pyrazole Derivatives
- Field : Bioorganic Chemistry
- Application : In 2020, a new series of imidazo[1,2-b]pyrazole derivatives were synthesized, which were tested in vitro to evaluate their α-glucosidase inhibitory activity .
- Methods : These products were prepared via a three-component reaction between arylaldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isonitrile .
- Results : The results of this study were not specified in the source .
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Preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole
- Field : Organic Synthesis
- Application : 4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
- Methods : The specific methods of application or experimental procedures were not specified in the source .
- Results : The results of this application were not specified in the source .
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Synthesis of 1,4’-bipyrazoles
- Field : Organic Synthesis
- Application : 4-Bromopyrazole may be used as a starting material in the synthesis of 1,4’-bipyrazoles .
- Methods : The specific methods of application or experimental procedures were not specified in the source .
- Results : The results of this application were not specified in the source .
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Preparation of Solid Hexacoordinate Complexes
- Field : Inorganic Chemistry
- Application : 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
- Methods : The specific methods of application or experimental procedures were not specified in the source .
- Results : The results of this application were not specified in the source .
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Bromination of Pyrazole and Pyrazolate Ligands
- Field : Inorganic Chemistry
- Application : 4-Bromopyrazole may be used in the bromination of pyrazole and pyrazolate ligands .
- Methods : The specific methods of application or experimental procedures were not specified in the source .
- Results : The results of this application were not specified in the source .
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Facile Synthesis of 4-amino-3,5-dinitropyrazolated Energetic
Safety And Hazards
Future Directions
Pyrazole-containing compounds, including 3-Amino-4-bromopyrazole, are influential in various fields due to their applicability and versatility as synthetic intermediates. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications . The synthesis of pyrazole derivatives efficiently and selectively is an important area of organic chemistry .
properties
IUPAC Name |
4-bromo-1H-pyrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELYMZVJDKSMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167782 | |
Record name | 3-Amino-4-bromopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-bromopyrazole | |
CAS RN |
16461-94-2 | |
Record name | 3-Amino-4-bromopyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016461942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-bromopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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